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Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

Cat. No.: B176440

For researchers, scientists, and drug development professionals, the unambiguous structural
confirmation of chemical intermediates is paramount. This guide provides a comparative
analysis of spectroscopic techniques for the validation of 2-(3,4-Difluorophenyl)oxirane, a key
building block in the synthesis of various pharmaceutical compounds. To offer a clear
benchmark, its spectroscopic data is compared with the well-characterized, non-fluorinated
analog, 2-phenyloxirane (styrene oxide).

Introduction to 2-(3,4-Difluorophenyl)oxirane

2-(3,4-Difluorophenyl)oxirane is a heterocyclic organic compound featuring an oxirane
(epoxide) ring attached to a 3,4-difluorinated phenyl group. Its molecular formula is CsHeF20,
with a molecular weight of 156.13 g/mol . The fluorine substituents significantly influence the
electronic properties of the aromatic ring, which in turn affects the spectroscopic characteristics
of the molecule. Accurate structural elucidation is crucial for its application in medicinal
chemistry, particularly as an intermediate in the synthesis of therapeutic agents like Ticagrelor.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-(3,4-Difluorophenyl)oxirane
and 2-phenyloxirane, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Table 1: *H NMR Data (CDCls)

. . Coupling

Chemical Shift Lo .
Compound Multiplicity Constant (J) Assignment

(3) ppm

Hz

2-(3,4-
Difluorophenyl)o 2.73 dd 54,25 1H, Oxirane CH:z
xirane
3.14 dd 54,40 1H, Oxirane CH:z
3.80-3.88 m 1H, Oxirane CH
6.99-7.11 m 2H, Aromatic CH
7.14 dt 10.0, 8.2 1H, Aromatic CH
2-phenyloxirane 2.81 dd 55,27 1H, Oxirane CH:z
3.16 dd 55,41 1H, Oxirane CH:
3.87 dd 41,27 1H, Oxirane CH
7.27-7.37 m 5H, Aromatic CH

Table 2: 13C NMR Data (CDCIs)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Compound Chemical Shift (6) ppm Assignment
2-(3,4-Difluorophenyl)oxirane 51.3 Oxirane CH:z
51.4 (d, 4JC-F = 1.7 Hz) Oxirane CH
114.3 (d, 2JC-F = 18.2 Hz) Aromatic CH
117.4 (d, 2JC-F = 17.5 Hz) Aromatic CH
121.7 (dd, 3JC-F = 6.5 Hz, 4JC- )
Aromatic CH
F=3.8 Hz)
134.8 (dd, 3JC-F = 5.7 Hz, 4JC- _
Aromatic C
F=3.5Hz)
150.2 (dd, *tJC-F = 248 Hz, _
Aromatic C-F
2JC-F =12.7 Hz)
150.6 (dd, tJC-F = 248 Hz, )
Aromatic C-F
2JC-F =129 Hz)
2-phenyloxirane 51.1 Oxirane CH:z
52.3 Oxirane CH
1255 Aromatic CH
128.3 Aromatic CH
128.6 Aromatic CH
137.9 Aromatic C

Table 3: IR Spectroscopy Data
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Compound

Wavenumber (cm—?)

Assignment

2-(3,4-Difluorophenyl)oxirane

~3050

Aromatic C-H stretch

~2990 Oxirane C-H stretch
~1600, ~1500 Aromatic C=C stretch
~1280, ~870 C-O-C stretch (oxirane ring)
~1100 C-F stretch
) Aromatic and Olefinic C-H
2-phenyloxirane 3080-3010
stretch
C-0O-C symmetric stretch
1267 _ _
(oxirane ring)
C-0O-C asymmetric stretch
950-810 . .
(oxirane ring)
C-H out-of-plane bend
770-730, 690-710 .
(aromatic)
Table 4: Mass Spectrometry Data
Compound m/z Assignment
2-(3,4-Difluorophenyl)oxirane 156.0387 [M]* (Calculated for CsHeF20)
2-phenyloxirane[1] 120.1 [M]*+
91.1 [M - CHOJ*
89.1 [M - CHO - Hz]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated

chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The
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solution was transferred to a 5 mm NMR tube. *H and 3C NMR spectra were recorded on a
400 MHz spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an attenuated total reflectance (ATR) accessory. A small amount of the liquid
sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of
4000-400 cm~2.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol
at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via
direct infusion.

Visualizing the Validation Workflow and a Potential
Metabolic Pathway

The following diagrams illustrate the logical workflow for the spectroscopic validation of 2-(3,4-
Difluorophenyl)oxirane and a hypothetical signaling pathway involving its potential
downstream metabolite.
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Experimental workflow for spectroscopic validation.
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Hypothetical signaling pathway involvement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b176440#validation-of-2-3-4-
difluorophenyl-oxirane-structure-using-spectroscopic-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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